3-Amino-2-fluoro-2-phenylpropan-1-ol

Catalog No.
S13960466
CAS No.
M.F
C9H12FNO
M. Wt
169.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-fluoro-2-phenylpropan-1-ol

Product Name

3-Amino-2-fluoro-2-phenylpropan-1-ol

IUPAC Name

3-amino-2-fluoro-2-phenylpropan-1-ol

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

InChI

InChI=1S/C9H12FNO/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,12H,6-7,11H2

InChI Key

RQRGUVHBPQQCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)(CO)F

3-Amino-2-fluoro-2-phenylpropan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluorinated phenyl moiety. Its molecular formula is C10_{10}H12_{12}F1_{1}N1_{1}O1_{1}, and it has a molecular weight of approximately 183.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which include a chiral center that can lead to different stereoisomers.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can undergo reduction to yield primary or secondary amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The fluorine atom can be substituted by nucleophiles such as sodium methoxide or potassium tert-butoxide, leading to the formation of various derivatives.

The specific products formed from these reactions depend on the reaction conditions and reagents used.

Research indicates that 3-amino-2-fluoro-2-phenylpropan-1-ol exhibits biological activity primarily as a selective norepinephrine releasing agent. This mechanism suggests its potential role in modulating adrenergic receptors, which are critical in various physiological processes including mood regulation and cardiovascular function. Additionally, the compound may interact with enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies.

The synthesis of 3-amino-2-fluoro-2-phenylpropan-1-ol can be achieved through several methods:

  • Starting Materials: Commonly synthesized from 2-fluorophenylacetonitrile and borane-tetrahydrofuran complex under controlled conditions.
  • Reaction Conditions: Typically conducted in tetrahydrofuran at elevated temperatures (around 75°C) for optimal yields. The final product may also be converted into its hydrochloride salt by reacting with hydrochloric acid.
  • Industrial Production: While specific industrial methods are not extensively documented, general principles of organic synthesis apply, focusing on optimizing reaction conditions and scaling up processes for consistent production.

3-Amino-2-fluoro-2-phenylpropan-1-ol has several applications:

  • Chemical Research: Serves as an intermediate in the synthesis of various organic compounds.
  • Biological Studies: Used in enzyme interaction studies and metabolic pathway investigations.
  • Industrial Use: Functions as a building block in the production of fine chemicals and complex molecules for pharmaceuticals.

Interaction studies involving 3-amino-2-fluoro-2-phenylpropan-1-ol focus on its binding affinity to biological targets such as neurotransmitter receptors and enzymes. These studies aim to elucidate its mechanism of action and therapeutic potential. Techniques employed include receptor binding assays and enzyme inhibition assays, which help determine how this compound influences biological pathways and its possible side effects.

Several compounds share structural similarities with 3-amino-2-fluoro-2-phenylpropan-1-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Amino-2-phenylpropan-1-olAmino group, hydroxyl groupChiral building block in pharmaceuticals
(R)-3-amino-2-fluoropropanamideFluorinated aminePotential use in drug development
(S)-3-amino-2-methylpropanolMethyl substitutionInvestigated for neurological applications
3-Amino-1-(3-fluoro-4-methylphenyl)propan-1-olFluorinated aromatic ringEnhanced biological activity due to trifluoromethyl group presence

The uniqueness of 3-amino-2-fluoro-2-phenylpropan-1-ol lies in its specific combination of functional groups that allow for versatile reactivity and potential interactions with biological systems, distinguishing it from other similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

169.090292168 g/mol

Monoisotopic Mass

169.090292168 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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